3-(3-Aminopropyl)benzoic acid 3-(3-Aminopropyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1346604-68-9; 157487-94-0
VCID: VC5137550
InChI: InChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H
SMILES: C1=CC(=CC(=C1)C(=O)O)CCCN.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.68

3-(3-Aminopropyl)benzoic acid

CAS No.: 1346604-68-9; 157487-94-0

Cat. No.: VC5137550

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.68

* For research use only. Not for human or veterinary use.

3-(3-Aminopropyl)benzoic acid - 1346604-68-9; 157487-94-0

Specification

CAS No. 1346604-68-9; 157487-94-0
Molecular Formula C10H14ClNO2
Molecular Weight 215.68
IUPAC Name 3-(3-aminopropyl)benzoic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H
Standard InChI Key MLHQSMUQVWLINA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)CCCN.Cl

Introduction

Structural and Molecular Characteristics

3-(3-Aminopropyl)benzoic acid (IUPAC name: 3-(3-aminopropyl)benzoic acid) has the molecular formula C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2 and a molecular weight of 179.22 g/mol . The compound consists of a benzoic acid backbone with a 3-aminopropyl group (-CH2_2CH2_2CH2_2NH2_2) attached to the aromatic ring’s meta position. This structure confers both hydrophilic (carboxylic acid and amine) and hydrophobic (aromatic and alkyl) regions, influencing its solubility and reactivity.

Crystallographic and Spectroscopic Data

While crystallographic data for 3-(3-aminopropyl)benzoic acid are unavailable, related compounds like 3-aminobenzoic acid exhibit monoclinic crystal systems with hydrogen-bonded dimers . Infrared (IR) spectroscopy of analogous benzoic acids shows characteristic peaks for -COOH (2500–3000 cm1^{-1}) and -NH2_2 (3300–3500 cm1^{-1}) . Nuclear magnetic resonance (NMR) data for the aminopropyl chain would likely display signals at δ 1.6–1.8 ppm (methylene protons) and δ 2.6–2.8 ppm (amine-adjacent CH2_2) .

Synthesis and Manufacturing

The synthesis of 3-(3-aminopropyl)benzoic acid can be inferred from methods used for similar compounds:

Reduction of Nitro Precursors

3-Nitrobenzoic acid derivatives are commonly reduced to their amine counterparts. For example, 3-aminobenzoic acid is synthesized via catalytic hydrogenation of 3-nitrobenzoic acid using palladium on carbon . Applying this method to a nitro-substituted propylbenzoic acid precursor could yield the target compound.

Alkylation of 3-Aminobenzoic Acid

Introducing the propyl group may involve alkylation reactions. Reacting 3-aminobenzoic acid with 1-bromopropane in the presence of a base (e.g., K2_2CO3_3) could produce 3-(3-aminopropyl)benzoic acid, though steric hindrance may limit efficiency .

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-(3-aminomethyl)benzoic acid derivative is used in SPPS . Adapting this approach, 3-(3-aminopropyl)benzoic acid could serve as a building block for peptide modifications, leveraging its amine group for covalent conjugation.

Physicochemical Properties

Key properties, extrapolated from analogs, are summarized below:

PropertyValue/DescriptionSource Analogue
Melting Point~165–170°C (estimated)3-Aminobenzoic acid
Solubility in WaterLow (≤1 g/L at 25°C)3-Aminobenzoic acid
Solubility in Organic SolventsHigh in DMSO, acetone, ethanolFmoc derivatives
pKa (COOH)~4.7–4.93-Aminobenzoic acid
pKa (NH2_2)~9.8–10.2Alkylamines

The low water solubility arises from the hydrophobic benzyl and propyl groups, while the carboxylic acid and amine functionalities enhance solubility in polar aprotic solvents .

Applications in Industry and Research

Pharmaceutical Intermediate

3-(3-Aminopropyl)benzoic acid’s bifunctional nature makes it valuable for drug design. For instance, Mesalazine (an anti-inflammatory drug) employs a similar scaffold . The amine group can be acylated or conjugated to bioactive molecules, enhancing pharmacokinetics.

Peptide Modification

Analogous to Fmoc-(3-aminomethyl)benzoic acid , this compound could act as a spacer in peptide synthesis, improving stability and bioavailability of therapeutic peptides.

Polymer Chemistry

The amine and carboxylic acid groups enable copolymerization with diacids or diamines, forming polyamides or polyesters with tailored mechanical properties .

Future Research Directions

  • Synthetic Optimization: Developing efficient routes to reduce byproducts.

  • Biological Activity Screening: Testing antimicrobial or anticancer potential.

  • Material Science Applications: Exploring use in smart polymers or drug delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator